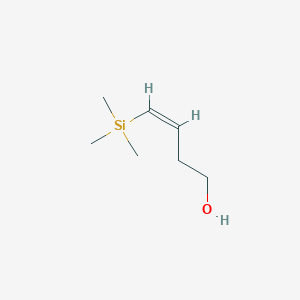
(Z)-4-(Trimethylsilyl)but-3-en-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-4-(Trimethylsilyl)but-3-en-1-ol: is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a butenol structure
准备方法
Synthetic Routes and Reaction Conditions:
Hydrosilylation Reaction: One common method for preparing (Z)-4-(Trimethylsilyl)but-3-en-1-ol involves the hydrosilylation of 4-penten-1-ol with trimethylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with the platinum catalyst facilitating the addition of the trimethylsilyl group to the double bond of the butenol.
Grignard Reaction: Another synthetic route involves the reaction of 4-bromo-1-butene with trimethylsilyl magnesium chloride, followed by hydrolysis to yield this compound. This method requires careful control of reaction conditions to ensure the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrosilylation processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the scalability and cost-effectiveness of the production process.
化学反应分析
Types of Reactions:
Oxidation: (Z)-4-(Trimethylsilyl)but-3-en-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form saturated alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with halogenating agents can replace the trimethylsilyl group with halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, and appropriate solvents.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Halogenated derivatives, other functionalized compounds.
科学研究应用
Chemistry:
Synthetic Intermediate: (Z)-4-(Trimethylsilyl)but-3-en-1-ol is used as a versatile intermediate in organic synthesis, enabling the construction of complex molecules through various chemical transformations.
Protecting Group: The trimethylsilyl group serves as a protecting group for alcohols, allowing selective reactions at other functional sites.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a valuable building block in the synthesis of pharmaceutical compounds, potentially leading to new drug candidates.
Bioconjugation: It can be used in bioconjugation techniques to modify biomolecules for research and therapeutic purposes.
Industry:
Materials Science: this compound is employed in the development of advanced materials, including polymers and coatings, due to its ability to impart desirable properties such as hydrophobicity and thermal stability.
作用机制
The mechanism of action of (Z)-4-(Trimethylsilyl)but-3-en-1-ol involves its ability to participate in various chemical reactions through the trimethylsilyl group and the butenol moiety. The trimethylsilyl group can stabilize reactive intermediates, facilitating selective transformations. The butenol structure allows for versatile reactivity, enabling the compound to act as a nucleophile, electrophile, or radical precursor in different contexts.
相似化合物的比较
(E)-4-(Trimethylsilyl)but-3-en-1-ol: The (E)-isomer of the compound, differing in the spatial arrangement of the substituents around the double bond.
4-(Trimethylsilyl)butan-1-ol: A saturated analog without the double bond, exhibiting different reactivity and properties.
4-(Trimethylsilyl)but-2-en-1-ol: A positional isomer with the double bond located at a different position, leading to distinct chemical behavior.
Uniqueness:
Stereochemistry: The (Z)-isomer exhibits unique stereochemical properties, influencing its reactivity and interactions with other molecules.
Reactivity: The presence of both the trimethylsilyl group and the butenol structure provides a combination of stability and reactivity, making it a valuable compound in synthetic chemistry.
属性
分子式 |
C7H16OSi |
|---|---|
分子量 |
144.29 g/mol |
IUPAC 名称 |
(Z)-4-trimethylsilylbut-3-en-1-ol |
InChI |
InChI=1S/C7H16OSi/c1-9(2,3)7-5-4-6-8/h5,7-8H,4,6H2,1-3H3/b7-5- |
InChI 键 |
UNYWZJAUMOWBRU-ALCCZGGFSA-N |
手性 SMILES |
C[Si](C)(C)/C=C\CCO |
规范 SMILES |
C[Si](C)(C)C=CCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Oxaspiro[4.4]non-6-en-2-one](/img/structure/B11923730.png)
![2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B11923734.png)
![1-Methyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-4-ol](/img/structure/B11923742.png)
![7-amino-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11923763.png)

![Imidazo[1,5-a]pyridin-7-amine](/img/structure/B11923768.png)
![3-Methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11923776.png)





![4-Methyl-1-oxa-4-azaspiro[4.4]nonane](/img/structure/B11923806.png)
![2-Methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11923814.png)
